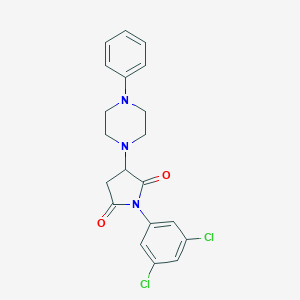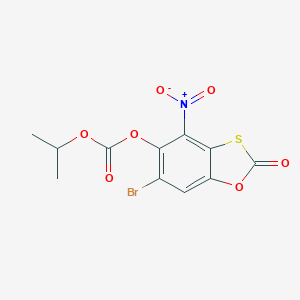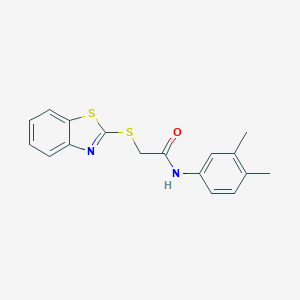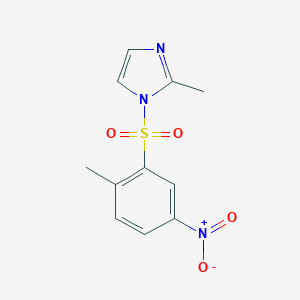
1-(3,5-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione, also known as 3,5-DCPP, is a synthetic compound that has recently been studied for its potential applications in scientific research. 3,5-DCPP is a derivative of the piperazine family of compounds and is composed of two nitrogen atoms, two chlorine atoms, and a phenyl ring. It is an organic compound that has been studied for its ability to act as an agonist at certain serotonin receptors.
科学的研究の応用
Versatility in Drug Discovery
Pyrrolidine-2,5-dione, as part of the compound's structure, is a versatile scaffold in medicinal chemistry, used to create bioactive molecules with target selectivity. This scaffold allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry and three-dimensional (3D) coverage of the molecule. Studies have shown that compounds featuring the pyrrolidine ring and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, exhibit various biological activities and can lead to novel drug candidates with different biological profiles. The ability to manipulate the stereogenicity of carbons in the pyrrolidine ring can result in different biological profiles due to varied binding modes to enantioselective proteins, highlighting its potential in the design of new therapeutics (Petri et al., 2021).
Synthesis and Reactivity
The synthesis and reactivity of compounds like diketopyrrolopyrroles, which are closely related to pyrrolidine-2,5-diones, have been extensively reviewed. These compounds are widely used as dyes in various applications, including high-quality pigments and fluorescence imaging. The synthesis methodologies and their relationship with the structure and optical properties of these compounds have been critically compared, offering insights into their broad utility and the potential for the creation of novel materials or therapeutic agents (Grzybowski & Gryko, 2015).
Bioavailability and Pharmacokinetics
A key precursor for medicinal and pharmaceutical industries, the pyranopyrimidine core, which shares synthetic similarities with pyrrolidine-2,5-diones, offers insights into broader synthetic applications and bioavailability. The review of synthetic pathways and the application of hybrid catalysts for the development of pyranopyrimidine scaffolds showcases the innovation in drug synthesis, emphasizing the role of structure in determining biological activity and potential therapeutic applications (Parmar et al., 2023).
Potential Therapeutic Applications
The exploration of phenylpiperazine derivatives, which are structurally related to the compound , has led to the identification of several drugs for treating CNS disorders. The N-dealkylation of arylpiperazine derivatives and their metabolism shed light on the pharmacological actions and potential therapeutic applications of these compounds, offering a perspective on the versatility and utility of the phenylpiperazine subunit in drug development (Caccia, 2007).
特性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c21-14-10-15(22)12-17(11-14)25-19(26)13-18(20(25)27)24-8-6-23(7-9-24)16-4-2-1-3-5-16/h1-5,10-12,18H,6-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKHZYOKLQZSDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392868.png)
![(9R,10R,11S,15S)-13-(3-chloro-2-methylphenyl)-9-methyl-11,15-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(10H,13H)-dione](/img/structure/B392869.png)
![4-[(Z)-1-(3-chloro-2-methylanilino)methylidene]-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B392870.png)
![1,8-Dibromo-17-(prop-2-en-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B392872.png)


![methyl 4-[(2-(2-chloro-5-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B392876.png)
![2-[3-Amino-2-(4-bromobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B392877.png)
![4-[3-(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B392879.png)
![4,4'-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine)](/img/structure/B392880.png)

![(E)-2-((thiophen-2-ylmethylene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B392883.png)
![N-[4-[4-(diethylamino)benzylidene]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B392886.png)